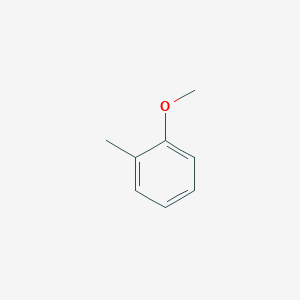

2-Methylanisole

概述

准备方法

合成路线和反应条件: 2-甲基苯甲醚通常通过在氢氧化钠(苛性钠)存在下,用硫酸二甲酯甲基化邻甲酚,在 40°C 下合成 . 该过程涉及以下步骤:

- 准备 20% 的氢氧化钠溶液。

- 搅拌并混合该溶液与邻甲酚。

- 将混合物冷却至低于 10°C。

- 缓慢滴加硫酸二甲酯。

- 将温度升至 40°C,持续 20 分钟。

- 将混合物在 100°C 下反应 12 小时。

- 用水洗涤反应物至中性。

- 除去水并蒸馏产物,收集 171°C 的馏分,以获得 2-甲基苯甲醚 .

工业生产方法: 2-甲基苯甲醚的工业生产遵循类似的合成路线,但规模更大,确保反应条件针对最大产量和纯度进行优化。使用连续流动反应器和自动化系统有助于保持一致的反应条件和高效生产。

化学反应分析

反应类型: 2-甲基苯甲醚经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的醛或酸。

还原: 还原反应可以将其转化为不同的烃类。

取代: 亲电芳香取代反应,如硝化、磺化和卤化,很常见。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用钯碳 (Pd/C) 和氢气 (H2) 等催化剂。

取代: 试剂如硝酸 (HNO3) 用于硝化,硫酸 (H2SO4) 用于磺化,卤素 (Cl2, Br2) 用于卤化。

主要产物:

氧化: 生成 2-甲氧基苯甲醛或 2-甲氧基苯甲酸。

还原: 生成 2-甲氧基甲苯。

取代: 生成 2-甲基苯甲醚的硝基、磺酸或卤代衍生物。

科学研究应用

2-Methylanisole serves as an important intermediate in organic synthesis. Notably, it has been utilized in the total synthesis of complex natural products:

- Total Synthesis of Mutisianthol : The first total synthesis of the phenolic sesquiterpene mutisianthol was achieved using this compound as a starting material, demonstrating its utility in constructing intricate molecular architectures through a series of reactions .

- Synthesis of Heliannuol D : Researchers have successfully synthesized (±)-heliannuol D from this compound in a multi-step process, achieving a yield of 12% . This showcases the compound's potential as a precursor in the pharmaceutical industry.

Catalysis

The catalytic properties of this compound have been explored extensively:

- Reduction Reactions : A catalytic system involving rhodium has been optimized for the reduction of disubstituted aromatics, including this compound. The choice of amine/Rh ratio is critical for stabilizing colloidal rhodium particles during these reactions .

- Thermal Activation : The thermal activation of this compound using an iridium complex at elevated temperatures has yielded various hydride complexes, indicating its potential in catalytic transformations .

Flavor and Fragrance Industry

Due to its pleasant odor profile, this compound is used as a flavoring agent and fragrance component:

- Flavoring Agent : It imparts a naphthyl-type odor and camphoreous flavor, making it suitable for use in food products and beverages .

- Fragrance Applications : The compound is incorporated into perfumes and scented products due to its aromatic properties, contributing to the overall scent profile .

Analytical Chemistry

This compound has been employed in analytical methods:

- Solid-Phase Microextraction (SPME) : This technique has been utilized to analyze volatile compounds in various matrices, including virgin olive oils. The inclusion of this compound enhances the extraction efficiency of target analytes .

Case Study 1: Synthesis of Natural Products

A study demonstrated the synthesis of mutisianthol from this compound through a series of reactions involving functional group transformations and stereochemical considerations. This process highlighted the efficiency of using readily available starting materials to produce complex natural compounds.

Case Study 2: Catalytic Reduction Optimization

Research focused on optimizing catalytic conditions for the reduction of aromatic compounds using rhodium catalysts. The findings indicated that adjusting the amine/Rh ratio significantly impacted reaction yields, showcasing the importance of careful catalyst design when utilizing this compound.

作用机制

2-甲基苯甲醚的作用机制涉及其通过亲电芳香取代反应与分子靶标的相互作用。甲氧基 (-OCH3) 激活芳香环,使其更容易受到亲电攻击。 这会导致根据所用试剂和条件生成各种取代产物 .

类似化合物:

苯甲醚(甲氧基苯): 缺少邻位的甲基。

邻甲酚(2-甲基苯酚): 具有羟基而不是甲氧基。

2-甲氧基甲苯: 类似结构,但官能团位置不同。

独特性: 2-甲基苯甲醚的苯环上同时具有甲氧基和甲基的独特组合,赋予其独特的化学性质,使其成为各种应用中的一种宝贵化合物。 其能够经历多种化学反应,以及作为绿色溶剂和调味剂的作用突出了其多功能性 .

相似化合物的比较

Anisole (methoxybenzene): Lacks the methyl group at the ortho position.

o-Cresol (2-methylphenol): Has a hydroxyl group instead of a methoxy group.

2-Methoxytoluene: Similar structure but different functional group positioning.

Uniqueness: 2-Methylanisole’s unique combination of a methoxy group and a methyl group on the benzene ring provides distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its role as a green solvent and flavoring agent highlight its versatility .

生物活性

2-Methylanisole, also known as o-methyl anisole, is a monomethoxybenzene derivative with the chemical formula and a CAS number of 578-58-5. It is recognized for its utility as an intermediate in organic synthesis, particularly in the production of compounds containing a methylhydroquinone core. This article explores the biological activity of this compound, focusing on its chemical properties, synthetic applications, and potential biological effects.

This compound has notable physical properties:

- Molecular Weight : 122.164 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 171°C

- Melting Point : 170-172°C

- Flash Point : 51.7°C

These properties contribute to its behavior in various chemical reactions, particularly in alkylation processes.

Synthetic Applications

This compound serves as a key starting material in several synthetic pathways. For example, it has been utilized in the regioselective C–H alkylation of anisoles with olefins, which has been documented to yield high conversion rates under specific catalytic conditions. A study demonstrated that using rare-earth alkyl complexes could achieve regioselective alkylation with yields ranging from 56% to 99% for various derivatives, including those based on this compound .

Table 1: Summary of Alkylation Yields Using this compound

| Reaction Type | Catalyst Type | Yield (%) |

|---|---|---|

| C–H Alkylation with Olefins | Rare-earth alkyl complex | 56 - 99 |

| Benzylic C–H Alkylation | Standard conditions | Low (trace amounts) |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its potential antimicrobial properties and its role in cellular signaling pathways.

Cellular Signaling and Mechanisms

This compound is involved in several biochemical pathways:

- Inflammatory Response : It has been linked to modulation of inflammatory pathways through interactions with G-protein coupled receptors (GPCRs) and other signaling molecules.

- Neuronal Signaling : The compound may influence neuronal signaling pathways, potentially affecting neurotransmitter release and synaptic plasticity .

Case Studies

- Regioselective C–H Alkylation : A study demonstrated that when subjected to specific catalytic conditions, this compound underwent regioselective C–H alkylation yielding branched products with significant efficiency. This highlights its utility in synthetic organic chemistry and potential applications in drug development .

- Antimicrobial Testing : Although direct studies on this compound's antimicrobial effects are sparse, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential for similar activity in this compound .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Methylanisole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves methoxylation of o-cresol (2-methylphenol) using methylating agents like dimethyl sulfate or methyl iodide under alkaline conditions. Reaction parameters such as temperature (optimized at 60–80°C), solvent selection (e.g., acetone or aqueous NaOH), and stoichiometric ratios of reagents critically affect yield and purity. For example, excess methylating agent may reduce byproduct formation, while prolonged reaction times can degrade the product . Purity (>99%) is confirmed via gas chromatography (GC) or NMR, with batch-specific Certificates of Analysis (COA) detailing trace impurities .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic signals at δ 3.85 (OCH₃) and δ 2.25 (CH₃) in CDCl₃. Gas chromatography-mass spectrometry (GC-MS) provides molecular ion peaks at m/z 122 (M⁺) and fragmentation patterns for identity validation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while Karl Fischer titration quantifies water content in hygroscopic batches .

Q. How does this compound function as an intermediate in synthesizing methylhydroquinone derivatives?

- Methodological Answer : this compound undergoes demethylation via acidic or oxidative conditions (e.g., HBr/HOAc or BBr₃) to yield 2-methylhydroquinone. This intermediate is pivotal in synthesizing bioactive molecules like heliannuol D, where regioselective functionalization of the aromatic ring is achieved through Friedel-Crafts alkylation or electrophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Methodological Answer : Discrepancies in yields often stem from unaccounted variables such as trace moisture (affecting methylation efficiency) or catalyst deactivation. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) with rigorous documentation of reaction parameters is advised. Meta-analyses of published protocols, prioritizing studies with detailed supplementary data (e.g., temperature gradients, reagent purity), help identify robust methodologies .

Table 1: Physicochemical Properties of this compound

| Property | Value | Method (Reference) |

|---|---|---|

| Boiling Point | 170–172°C | ASTM D86 |

| Density (25°C) | 0.98 g/cm³ | Pycnometry |

| Purity (HPLC) | >99.00% | USP <621> |

Table 2: Common Analytical Techniques for Quality Assessment

| Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Purity and identity | Column: DB-5MS; He carrier |

| ¹H NMR (400 MHz) | Structural confirmation | Solvent: CDCl₃; δ 3.85 (s) |

| Karl Fischer Titration | Water content | Limit: <0.1% w/w |

属性

IUPAC Name |

1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFKRVXLBCAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060368 | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note | |

| Record name | 2-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

170.00 to 172.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.986 (15.5°) | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-58-5 | |

| Record name | 2-Methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G73SL17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34.1 °C | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。